N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
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Overview
Description
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and a pivalamide group, which is known for its stability and resistance to metabolic degradation.
Mechanism of Action
Target of Action
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, also known as 2,2-dimethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, such as Leishmania and Plasmodium species .
Mode of Action
The mode of action of 2,2-dimethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves interactions with its targets that lead to changes in the parasites. A molecular simulation study suggested that the potent in vitro antipromastigote activity of a similar compound might be attributed to the strong H-bonding interactions between the NH moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of theLeishmania and Plasmodium parasites, disrupting their ability to infect and proliferate within their hosts .
Result of Action
The molecular and cellular effects of 2,2-dimethyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide’s action result in potent antileishmanial and antimalarial activities . The compound has been shown to display superior antipromastigote activity, being more active than standard drugs such as miltefosine and amphotericin B deoxycholate .
Preparation Methods
The synthesis of N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Due to its pharmacological properties, it is being investigated for its potential use in treating parasitic infections.
Comparison with Similar Compounds
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can be compared with other pyrazole derivatives such as:
Hydrazine-coupled pyrazoles: These compounds also exhibit antileishmanial and antimalarial activities but may differ in their potency and selectivity.
Pyrazolo[3,4-d]thiazoles: These compounds have a similar fused heterocyclic system but differ in their chemical properties and biological activities.
Indole derivatives: While indole derivatives are known for their diverse biological activities, they have a different core structure compared to pyrazole derivatives.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-6-5-7-12(8-11)20-15(18-16(21)17(2,3)4)13-9-22-10-14(13)19-20/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLDRQIIMBLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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